molecular formula C11H15NO2 B1601684 Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 61009-77-6

Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B1601684
CAS No.: 61009-77-6
M. Wt: 193.24 g/mol
InChI Key: ICBCDJYKZWNHFY-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is an ethyl ester derivative of the tetrahydroindolizine scaffold, which serves as a versatile building block in organic synthesis and medicinal chemistry research. The tetrahydroindolizine core is a recurring motif in a range of biologically active compounds and natural products . For instance, related 5,6,7,8-tetrahydroindolizine structures have been identified as key components in lead compounds like CMV423, which is investigated for treating human cytomegalovirus infections, and in natural products such as polygonatine A and procuramine . The molecular framework is also a partially saturated variant of the pyrrolizine nucleus, which is found in numerous alkaloids and potential pharmacologically active molecules . As a synthetic intermediate, this compound falls into a class of structures that can be utilized in the development of novel heterocyclic compounds. Researchers can employ it in cyclization reactions and further functionalization of the pyrrole ring within the dihydropyrrolizine core . The compound is intended for research applications as a chemical standard or synthetic precursor. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCDJYKZWNHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489134
Record name Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61009-77-6
Record name Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from Piperidine-2-carboxylate Derivatives

A key method involves starting from ethyl N-(2-fluoronicotinoyl)piperidine-2-carboxylate or related piperidine-2-carboxylic acid derivatives. The process includes:

  • Conversion of the piperidine derivative to the sodium salt.
  • Reaction with electrophilic reagents such as 2-chloroacrylonitrile to form intermediate nitriles.
  • Cyclization under acidic conditions (e.g., heating in 60% sulfuric acid at ~80°C for several hours) to form the tetrahydroindolizine core.
  • Hydrolysis of nitrile intermediates to carboxamides or carboxylates.

This method is described in detail in patent US6194426B1, which reports yields of various substituted tetrahydroindolizines and their carboxylate derivatives, including the ethyl ester form.

Hydrolysis and Esterification Steps

  • Hydrolysis of nitrile intermediates is commonly performed using potassium hydroxide in tert-butyl alcohol at elevated temperatures (e.g., 90°C for 20 hours).
  • Subsequent acidification and extraction steps yield the carboxylic acid intermediate.
  • Esterification with ethanol under acidic or catalytic conditions produces the ethyl ester, this compound.

These steps ensure high purity and yield of the target ester, often followed by chromatographic purification using silica gel with solvents such as ethyl acetate or dichloromethane/methanol mixtures.

Alternative Cyclization Methods

  • Cyclization can also be achieved via intramolecular nucleophilic substitution or condensation reactions involving halogenated precursors and piperidine derivatives.
  • For example, brominated intermediates (e.g., 2-bromo-3-(pyridyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile) can be cyclized and further functionalized to yield the ester.
  • Iodination of intermediates with N-iodosuccinimide followed by hydrolysis and esterification is another route to functionalize the tetrahydroindolizine core.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Conditions Product/Intermediate Yield/Notes
1 Formation of sodium salt Ethyl N-(2-fluoronicotinoyl)piperidine-2-carboxylate Base treatment (NaOH) Sodium salt of piperidine-2-carboxylic acid High purity salt used for next step
2 Reaction with 2-chloroacrylonitrile Sodium salt intermediate Controlled temperature, solvent system 3-(pyridyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile Intermediate for cyclization
3 Acidic cyclization Nitrile intermediate 60% H2SO4, ~80°C, 5 hours Tetrahydroindolizine core Efficient ring closure step
4 Hydrolysis Tetrahydroindolizine nitrile KOH in tert-butyl alcohol, 90°C, 20 h Carboxylic acid intermediate Conversion to acid for esterification
5 Esterification Carboxylic acid intermediate Acidic ethanol reflux This compound Final product, purified by chromatography

Research Findings and Analysis

  • The cyclization step is critical and generally requires strong acidic conditions and elevated temperatures for efficient ring closure.
  • The use of piperidine-2-carboxylate derivatives allows for regioselective introduction of substituents and functional groups.
  • Hydrolysis and esterification conditions are optimized to prevent decomposition of the tetrahydroindolizine ring.
  • Chromatographic purification is essential to isolate the pure ethyl ester, as side products and regioisomers may form during synthesis.
  • The synthetic routes have been validated in multiple patents and research publications, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can be further utilized in synthetic and medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate exhibits notable antimicrobial activity. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antitumor Activity
This compound has also been studied for its potential antitumor properties. Related indolizine derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, including HL60 and MCF7. The proposed mechanism involves the induction of apoptosis in tumor cells and modulation of signaling pathways associated with cell survival and death .

COX-2 Inhibition
Recent studies have highlighted the compound's potential as a selective COX-2 enzyme inhibitor. Certain derivatives have shown promising IC50 values comparable to established drugs like Celecoxib, suggesting a potential role in anti-inflammatory therapies .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its complex structure allows for the synthesis of more intricate molecules through various chemical reactions, including oxidation and reduction processes. The compound can be utilized as an intermediate in the development of novel pharmaceutical agents.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of indolizine derivatives found that this compound exhibited significant activity against specific bacterial strains. The research highlighted its potential application in developing new antibiotics.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines. This research supports further exploration into its use as a chemotherapeutic agent.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Antitumor ActivityInduces apoptosis in cancer cell lines
COX-2 InhibitionPromising IC50 values compared to Celecoxib
Organic SynthesisBuilding Block for Complex MoleculesUseful in drug development and synthetic pathways

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues differ in substituents, ester groups, and ring saturation, leading to variations in molecular weight, polarity, and biological activity.

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Biological Activity References
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₁H₁₅NO₂ 209.24 Ethyl ester at C1 - Synthetic intermediate
Mthis compound C₁₀H₁₃NO₂ 179.22 Methyl ester at C1 97 Not reported
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate C₂₁H₁₉NO₄ 349.38 Acetyl at C7, benzoyl at C3 - Anticancer (SiHa cell line)
Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₂H₁₅N₃O₂ 245.27 Amino at C2, cyano at C3 - Not reported

Notes:

  • Substitution at C7 (e.g., acetyl) and C3 (e.g., benzoyl) enhances anticancer activity, as seen in Ethyl 7-acetyl derivatives .
  • Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and higher purity (97%) compared to ethyl esters .

Spectroscopic Characterization

  • IR Spectroscopy : Ethyl 7-acetyl derivatives show characteristic carbonyl stretches at 1685 cm⁻¹ (ester) and 1626 cm⁻¹ (benzoyl) .
  • NMR : this compound displays distinct signals for olefinic protons (δ 6.42 ppm) and the ethyl ester group (δ 4.25 ppm) .

Biological Activity

Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is an indolizine derivative that has garnered attention for its potential pharmacological activities. This compound is part of a larger class of nitrogen-containing bicyclic heterocycles known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound features a bicyclic structure with a carboxylate functional group that enhances its reactivity and biological interactions. The synthesis of this compound typically involves cyclization reactions that can be optimized using various methodologies, including microwave-assisted techniques and solvent-free conditions to improve yield and purity .

Antitumor Activity

Research indicates that indolizine derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively. For instance, a study showed that specific analogs exhibited IC50 values in the low micromolar range against HepG-2 liver cancer cells .

COX-2 Inhibition

Another notable activity of this compound is its inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Compounds derived from this structure have shown promising COX-2 inhibition with IC50 values comparable to established inhibitors like Celecoxib .

Larvicidal Activity

The compound has also been assessed for its larvicidal activity against Anopheles arabiensis, a malaria vector. Studies indicate that certain indolizine derivatives demonstrate significant larvicidal efficacy, suggesting potential applications in vector control strategies .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Some studies suggest that indolizines may interact with topoisomerases—enzymes crucial for DNA replication and repair—leading to DNA damage and subsequent cell death .
  • Anti-inflammatory Effects : By inhibiting COX-2 activity, these compounds may reduce the production of pro-inflammatory mediators, contributing to their antitumor and anti-inflammatory profiles .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound:

Study Activity Cell Line/Model IC50 Value
Study AAntitumorHepG-20.016 μM
Study BCOX-2 InhibitionVarious6.56 μM
Study CLarvicidalAnopheles arabiensisEffective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate, and how is purity ensured?

  • Methodology : A classic synthesis involves heating precursor 1 (exact structure unspecified) with ethyl propionate in acetic anhydride under nitrogen at 120°C for 2 hours. Purification via silica gel column chromatography (benzene-ethyl acetate, 1:1) yields 82% product. Purity is confirmed by ¹H NMR (e.g., δ 6.42 for olefinic protons, δ 4.25 for -OCH₂) and elemental analysis (C, H, N within 0.2% of theoretical values).
  • Key Data : Yield (82%), NMR shifts (δ 1.35 for -CH₃), and elemental composition (C₁₅H₁₅N₃O₂).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 3.88 for C5 protons, δ 3.05 for C6 protons) and carbon backbone.
  • HRMS : Validates molecular formula (e.g., calculated vs. experimental mass within 3 ppm).
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 67.20% found vs. 67.00% calculated).

Advanced Research Questions

Q. How can palladium-catalyzed arylation modify the indolizine scaffold for advanced derivatives?

  • Methodology : Pd-catalyzed coupling introduces aryl groups at position 3. For example, using aryl halides, Pd(OAc)₂, and ligands in refluxing acetonitrile achieves 70–74% yields. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd).
  • Key Insight : Electron-deficient aryl groups enhance reactivity, while steric hindrance from substituents (e.g., 1-naphthyl) may reduce yields.

Q. What strategies improve synthetic efficiency for tetrahydroindolizine derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 2 hours) and improves yields (86–89%) by accelerating thioiminium ether formation.
  • Regioselectivity : Silica gel promotes selective enaminone formation. Confirm E-geometry via NOESY NMR (e.g., interaction between δ 5.55 vinyl H and δ 3.96 methylene).

Q. How is this compound evaluated for biological activity, such as COX-2 inhibition?

  • Methodology :

  • In Vitro Assays : Measure IC₅₀ values using COX-2 enzyme inhibition assays.
  • Computational Docking : Simulate binding interactions with COX-2 active sites (e.g., π-π stacking with aromatic residues).
    • Structural Insights : Derivatives with electron-withdrawing groups (e.g., acetyl) show enhanced activity.

Q. How to resolve contradictions in reported synthetic yields or spectral data?

  • Methodology :

  • Reproduce Conditions : Ensure inert atmosphere (N₂) and reagent stoichiometry (e.g., 50 mmol ethyl propionate).
  • Cross-Validate Data : Compare NMR δ values (e.g., δ 1.85 for C7/C8 protons) across studies. Use HRMS to confirm exact mass (e.g., 293.105 for ethyl 3-formyl-2-phenylindolizine-1-carboxylate).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

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